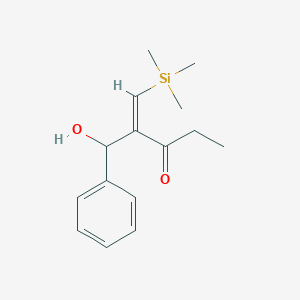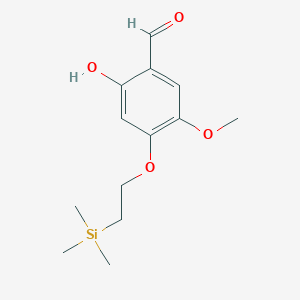
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde is an organic compound that belongs to the class of hydroxybenzaldehydes. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a trimethylsilyl-ethoxy group attached to a benzaldehyde core. It is an isomer of vanillin and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde can be achieved through several methods. One common method involves the Reimer-Tiemann reaction, which is performed on 4-methoxyphenol. This reaction typically yields the desired compound with a high efficiency of around 79% . The reaction conditions include the use of chloroform and a strong base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert it into alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in ethanol is a typical reducing agent used for this compound.
Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted benzaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin: An isomer with similar aromatic properties but different functional groups.
Isovanillin: Another isomer with a different arrangement of hydroxy and methoxy groups.
2-Hydroxy-4-methoxybenzaldehyde: A compound with similar structure but different substitution pattern.
Uniqueness
2-Hydroxy-5-methoxy-4-(2-(trimethylsilyl)ethoxy)benzaldehyde is unique due to the presence of the trimethylsilyl-ethoxy group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
828933-87-5 |
|---|---|
Molekularformel |
C13H20O4Si |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
2-hydroxy-5-methoxy-4-(2-trimethylsilylethoxy)benzaldehyde |
InChI |
InChI=1S/C13H20O4Si/c1-16-12-7-10(9-14)11(15)8-13(12)17-5-6-18(2,3)4/h7-9,15H,5-6H2,1-4H3 |
InChI-Schlüssel |
UOVGQFDGQZSYFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=O)O)OCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



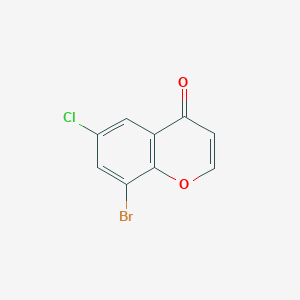
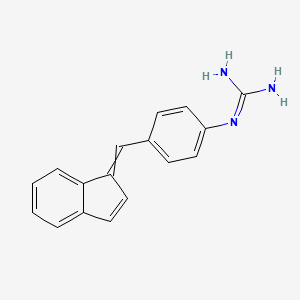
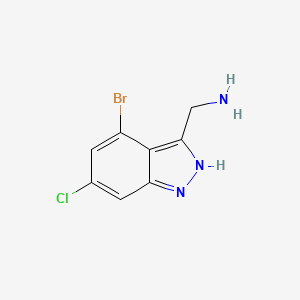
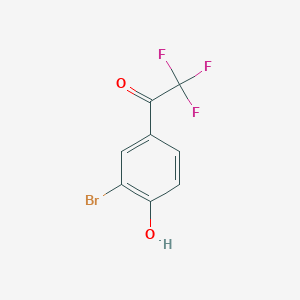
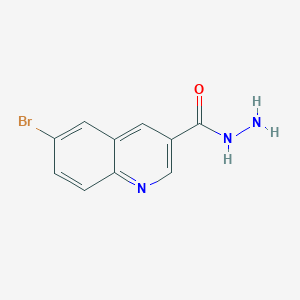
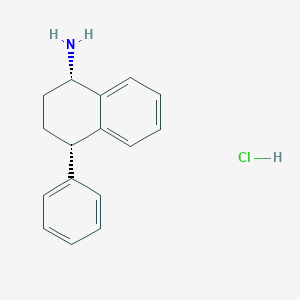

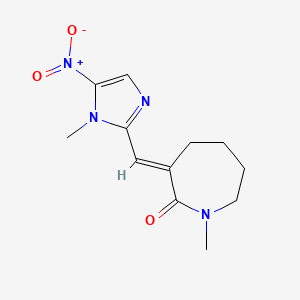

![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)


